molecular formula C23H28O3 B195100 Drospirenone 6-ene CAS No. 67372-69-4

Drospirenone 6-ene

Cat. No. B195100
CAS RN: 67372-69-4
M. Wt: 352.5 g/mol
InChI Key: OMQDQOBQNOHRKO-PJPXKQQPSA-N
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Description

Drospirenone 6-ene, also known as 1,2-dihydrospirorenone, is a steroidal progestin of the spirolactone group . It binds strongly to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .


Synthesis Analysis

A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . The solid-phase extraction (SPE) and UPLC®/MS/MS methodologies are described as well as performance against validation parameters .


Molecular Structure Analysis

The molecular formula of Drospirenone 6-ene is C23H28O3 . It has an average mass of 352.467 Da and a monoisotopic mass of 352.203857 Da . It has 8 defined stereocentres .


Chemical Reactions Analysis

Drospirenone is a synthetic progestin that is an analog to spironolactone . It combines potent progestogenic with antimineralocorticoid and antiandrogenic activities .


Physical And Chemical Properties Analysis

The average mass of Drospirenone 6-ene is 352.467 Da and its monoisotopic mass is 352.203857 Da . It has 8 defined stereocentres .

Scientific Research Applications

Pharmacological Profile

Drospirenone (ZK 30595; 6 beta, 7 beta, 15 beta, 16 beta-dimethylen-3-oxo-17 alpha-pregn-4-ene-21, 17-carbolactone) exhibits a unique pharmacodynamic profile closely related to that of progesterone. It shows strong binding to progesterone and mineralocorticoid receptors, and lower affinity to androgen and glucocorticoid receptors. Drospirenone displays no detectable binding to the estrogen receptor. Its pharmacological characteristics are predominantly progestogenic and antigonadotropic, with potent antigonadotropic activity observed in male cynomolgus monkeys. Importantly, Drospirenone has been identified as devoid of estrogenic, glucocorticoid, or antiglucocorticoid activities, underscoring its specificity (Muhn et al., 1995).

Animal Model Studies

Drospirenone's progestogenic activity has been analyzed in various animal models. It has shown efficacy in promoting the maintenance of pregnancy in rats, inhibiting ovulation in rats and mice, and stimulating endometrial transformation in rabbits. Notably, drospirenone has been found to be as potent as norethisterone acetate or cyproterone acetate in terms of progestogenic potency. Its antimineralocorticoid effect, observed in both rats and humans, is a distinguishing feature (Muhn et al., 1995).

Environmental Impact Studies

The impact of Drospirenone on aquatic biota, specifically mussels Mytilus galloprovincialis, has been studied to understand its toxicity mechanisms. While no significant changes were observed in gonad maturation and steroids levels in mussels after exposure to Drospirenone, a metabolomics approach revealed that exposure led to alterations in energy metabolism, amino acids metabolism, and glycerophospholipid metabolism, indicating its potential environmental impact (Cappello et al., 2017).

Cardiovascular and Hormonal Research

Drospirenone's effect in combination with other compounds, such as 17-beta-estradiol, has been explored in hypertensive postmenopausal women. It was found to have an additive effect in reducing blood pressure, consistent with its antimineralocorticoid effect. This study provides insights into Drospirenone's potential benefits in cardiovascular health and hormone replacement therapy (Preston et al., 2002).

Safety And Hazards

Drospirenone may cause serious side effects including severe or ongoing nausea, vomiting, or diarrhea; high potassium level–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement; signs of a stroke --sudden numbness or weakness (especially on one side of the body), sudden severe headache, slurred speech, problems with vision or balance .

Future Directions

Drospirenone is a novel progestin under clinical development that is similar to the natural hormone progesterone, combining potent progestogenic with antimineralocorticoid and antiandrogenic activities . It is being studied for its potential reduced risk of thrombosis .

properties

IUPAC Name

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQDQOBQNOHRKO-PJPXKQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217728
Record name Drospirenone 6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drospirenone 6-ene

CAS RN

67372-69-4
Record name 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67372-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drospirenone 6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drospirenone 6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROSPIRENONE 6-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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